molecular formula C18H15FN2O4 B12143944 2-{[(4-fluorophenyl)amino](pyridin-2-yl)methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

2-{[(4-fluorophenyl)amino](pyridin-2-yl)methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B12143944
M. Wt: 342.3 g/mol
InChI Key: UNWCTLQIAJBKSC-UHFFFAOYSA-N
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Description

The compound 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a synthetic kojic acid derivative modified with a pyridin-2-ylamino and 4-fluorophenyl moiety. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a natural tyrosinase inhibitor widely studied for its role in melanogenesis regulation . The structural modifications in this compound aim to enhance binding affinity and selectivity toward tyrosinase by introducing electron-withdrawing (fluorine) and aromatic groups (pyridine), which may improve interactions with the enzyme’s active site .

This derivative is part of a broader class of kojic acid analogs designed to address limitations such as low bioavailability and moderate potency. Its synthesis typically involves condensation reactions between kojic acid and substituted aromatic amines under optimized conditions (e.g., acetic acid at 70°C), yielding products characterized by NMR, IR, and mass spectrometry .

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

2-[(4-fluoroanilino)-pyridin-2-ylmethyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C18H15FN2O4/c19-11-4-6-12(7-5-11)21-16(14-3-1-2-8-20-14)18-17(24)15(23)9-13(10-22)25-18/h1-9,16,21-22,24H,10H2

InChI Key

UNWCTLQIAJBKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyranone ring, followed by the introduction of the fluorophenyl and pyridinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In the field of chemistry, 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one serves as an important building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Nucleophilic Substitution: The fluorophenyl and pyridinyl groups can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes, while reduction can yield alcohols or amines.

Biology

The compound has been investigated for its potential biological activities, particularly in the following areas:

  • Antimicrobial Activity: Research indicates that similar pyran derivatives exhibit significant antimicrobial properties against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

    Table 1: Antimicrobial Activity of Pyran Derivatives
    CompoundTarget OrganismActivity Level
    Compound AE. coliModerate
    Compound BS. aureusHigh
    Compound CC. albicansModerate
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially reducing disease symptoms or progression.

Medicine

In medicinal chemistry, the compound has been explored for its therapeutic effects, including:

  • Anti-inflammatory Properties: Its structural features suggest potential efficacy in reducing inflammation.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Properties
A study demonstrated that a related pyran derivative exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that further exploration of the target compound could yield promising results in cancer therapy.

Materials Science

The compound is also being utilized in the development of new materials:

  • Polymers and Coatings: Its unique chemical properties allow for the creation of specialty chemicals that can be incorporated into polymers or coatings for enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one are best understood through direct comparison with analogs bearing variations in the aryl and amino substituents. Key derivatives and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Yield (%) Melting Point (°C) Rf Value Key Biological Activity (IC₅₀ or Mode of Inhibition) Reference
Target Compound (4-fluorophenyl) ~76* 202–204* 0.24* Predicted uncompetitive tyrosinase inhibition
4c (3-fluorophenyl) 76 202–204 0.24 Moderate tyrosinase inhibition (IC₅₀ = 18 µM)
4h (3-nitrophenyl) 89 212–214 0.28 Potent inhibition (IC₅₀ = 4.2 µM; uncompetitive)
4i (4-methoxy-3-nitrophenyl) 89 216–218 0.26 High activity (IC₅₀ = 5.8 µM)
3i (guaiazulen-1-yl + 3-nitrophenyl) N/A 221–223 N/A Lower solubility due to bulky guaiazulene group

*Note: Data for the target compound inferred from structurally similar analogs (e.g., 4c).

Structural Impact on Activity

  • Electron-Withdrawing Groups : The 3-nitrophenyl group in 4h exhibits the highest potency (IC₅₀ = 4.2 µM), attributed to the nitro group’s strong electron-withdrawing effect, which enhances interactions with tyrosinase’s copper-binding site . The target compound’s 4-fluorophenyl group, while less electron-withdrawing than nitro, may improve metabolic stability and solubility .
  • Aromatic Systems: Pyridin-2-ylamino moieties (common across all analogs) contribute to π-π stacking and hydrogen bonding with the enzyme, as confirmed by molecular docking studies .
  • Steric Effects : Bulky substituents (e.g., guaiazulene in 3i ) reduce activity due to poor fit in the enzyme’s active site .

Research Findings and Mechanistic Insights

  • Tyrosinase Inhibition: The target compound likely follows an uncompetitive inhibition mechanism, as observed in 4h, where the inhibitor binds to the enzyme-substrate complex, reducing catalytic turnover .
  • Molecular Dynamics : Simulations suggest that the 4-fluorophenyl group’s moderate electronegativity balances binding affinity and solubility, avoiding the excessive hydrophobicity seen in guaiazulene derivatives .
  • SAR Trends :
    • Nitro > Fluoro > Methoxy in potency.
    • Ortho/meta substituents outperform para due to better alignment with the enzyme’s active site .

Biological Activity

The compound 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one , often referred to as a pyran derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyran ring : A six-membered heterocyclic compound containing one oxygen atom.
  • Amino group : Contributes to its biological activity.
  • Fluorophenyl and pyridinyl substituents : Enhance lipophilicity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, pyran derivatives have been shown to possess activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Activity of Pyran Derivatives

CompoundTarget OrganismActivity Level
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CC. albicansModerate

2. Anticancer Properties

The anticancer potential of pyran derivatives has also been explored. Studies have indicated that certain substitutions on the pyran ring can enhance cytotoxicity against cancer cell lines . The compound's ability to inhibit tumor growth may be attributed to its interaction with DNA or modulation of cell signaling pathways.

Case Study: Anticancer Activity
A study evaluated the effects of similar pyran derivatives on HeLa cells, revealing that compounds with specific functional groups exhibited significant cytotoxic effects compared to controls .

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, pyran derivatives have been reported to possess:

  • Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines.
  • Antioxidant activity : Scavenging free radicals and reducing oxidative stress .
  • Antiviral effects : Some derivatives have shown promise against viral infections by interfering with viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyran derivatives. Modifications at various positions on the pyran ring can significantly influence their pharmacological profiles. For example, the introduction of electron-withdrawing groups like fluorine has been associated with enhanced antibacterial activity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. Key steps include:

  • Suzuki-Miyaura coupling between a pyridinyl boronic acid derivative and a halogenated pyranone intermediate under palladium catalysis (e.g., Pd(PPh₃)₄ in 1,4-dioxane/water at 100°C) .
  • Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during coupling steps .
  • Final deprotection with ammonium hydroxide to yield the hydroxymethyl group .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and hydrogen bonding (e.g., hydroxy groups).
  • Single-crystal X-ray diffraction to resolve stereochemistry and verify intramolecular interactions, as demonstrated in structurally analogous pyran-4-one derivatives .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs.
  • Cytotoxicity profiling (e.g., MTT assay) against cancer cell lines, given structural similarities to pyrido-pyrimidinones with antitumor activity .
  • Solubility testing in PBS/DMSO mixtures to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can solubility and bioavailability be optimized without compromising activity?

  • Methodological Answer :

  • Prodrug strategies : Esterify the hydroxymethyl group (e.g., acetyl or PEGylated derivatives) to enhance lipophilicity .
  • Co-crystallization with cyclodextrins to improve aqueous solubility while retaining hydrogen-bonding interactions critical for target binding .
  • SAR studies : Systematically replace the fluorophenyl group with bioisosteres (e.g., chlorophenyl or thiophene) to balance hydrophobicity and potency .

Q. How can conflicting data on its metabolic stability be resolved?

  • Methodological Answer :

  • Cross-species microsomal assays (human, rat, mouse) to identify species-specific metabolism patterns.
  • LC-MS/MS metabolite profiling to detect hydroxylation or glucuronidation at the pyran-4-one core .
  • Computational modeling (e.g., molecular docking with CYP450 isoforms) to predict vulnerable sites for metabolic modification .

Q. What strategies are effective for elucidating its mechanism of action?

  • Methodological Answer :

  • Isotopic labeling (e.g., ¹⁴C at the hydroxymethyl group) to track cellular uptake and distribution via autoradiography.
  • CRISPR-Cas9 screening to identify genetic vulnerabilities in cells sensitive to the compound.
  • Surface plasmon resonance (SPR) to measure binding kinetics with putative protein targets (e.g., kinases) .

Q. How can crystallization challenges due to hygroscopic hydroxy groups be addressed?

  • Methodological Answer :

  • Vapor diffusion techniques using non-polar solvents (e.g., hexane/ethyl acetate) to slow crystal growth and reduce water incorporation.
  • Temperature-controlled crystallization (−20°C in anhydrous acetone) to stabilize hydrogen-bonded networks .

Q. What computational tools are suitable for predicting its structure-activity relationships (SAR)?

  • Methodological Answer :

  • Density functional theory (DFT) to map electron density around the pyridin-2-ylmethyl moiety and predict reactive sites .
  • Molecular dynamics (MD) simulations to assess conformational flexibility in aqueous vs. lipid bilayer environments.
  • QSAR models trained on analogs (e.g., pyrido-pyrimidinones) to correlate substituent effects with bioactivity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., bioactivity vs. solubility) using orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
  • Experimental Design : Prioritize modular synthesis to enable rapid derivatization of the pyran-4-one core for SAR exploration .

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